An In-Depth Technical Guide to 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol: Properties, Synthesis, and Medicinal Chemistry Potential
An In-Depth Technical Guide to 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol: Properties, Synthesis, and Medicinal Chemistry Potential
This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential applications of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol. As a molecule uniting three key pharmacophores—a bromothiophene, a pyrimidine, and a reactive thiol—this compound represents a significant scaffold for researchers in drug discovery and materials science. While this specific derivative is not extensively documented in public literature, this guide synthesizes data from closely related structures and established chemical principles to provide a robust predictive analysis and a foundation for future experimental work.
Molecular Architecture and Physicochemical Landscape
The structure of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol is characterized by a pyrimidine-2-thiol core substituted at the 4-position with a 5-bromo-2-thienyl moiety. This combination of heterocyclic systems imparts a unique electronic and steric profile, suggesting potential for diverse biological interactions.
Thione-Thiol Tautomerism
A critical feature of 2-mercaptopyrimidines is their existence in a tautomeric equilibrium between the thiol and thione forms. In solution, this equilibrium is influenced by solvent polarity, with polar solvents and self-association favoring the thione form.[1] In dilute, non-polar environments, the thiol form is expected to predominate. This dynamic is crucial for its reactivity, as the thiol form presents a nucleophilic sulfur, while the thione form has a different hydrogen bonding profile.
Diagram 1: Thione-Thiol Tautomerism
A depiction of the tautomeric equilibrium between the thiol and thione forms.
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₅BrN₂S₂ | |
| Molecular Weight | 273.17 g/mol | |
| XLogP3 | ~2.5-3.0 | Increased from the non-brominated analog due to the bromine atom. |
| Hydrogen Bond Donors | 1 | From the N-H or S-H group. |
| Hydrogen Bond Acceptors | 2 | From the nitrogen atoms in the pyrimidine ring. |
| Appearance | Likely a pale yellow to off-white solid. | Based on related 2-mercaptopyrimidine compounds.[2] |
Proposed Synthetic Pathways
The synthesis of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol can be approached by constructing the pyrimidine ring onto a pre-functionalized bromothiophene. The following protocol outlines a plausible and efficient route.
Key Synthetic Strategy: Cyclocondensation with Thiourea
This strategy leverages the well-established reaction of a β-dicarbonyl compound or its equivalent with thiourea to form the pyrimidine-2-thiol ring system.[3] The key intermediate is a chalcone derived from 5-bromo-2-acetylthiophene.
Diagram 2: Proposed Synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
A plausible synthetic route via a chalcone-like intermediate.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(Dimethylamino)-1-(5-bromo-2-thienyl)prop-2-en-1-one (Intermediate C)
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To a solution of 5-bromo-2-acetylthiophene (1.0 eq) in toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
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Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Causality: The reaction with DMF-DMA converts the acetyl group into a vinylogous amide, which is an excellent electrophile for the subsequent cyclization step. Toluene is a suitable solvent for this high-temperature condensation.
Step 2: Synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol (Target Compound F)
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Dissolve sodium metal (1.2 eq) in absolute ethanol (10 mL/mmol) under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide.
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To this solution, add thiourea (1.1 eq) and stir until dissolved.
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Add a solution of the intermediate from Step 1 (1.0 eq) in ethanol dropwise to the reaction mixture.
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Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
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After cooling to room temperature, pour the reaction mixture into ice-cold water.
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Acidify the aqueous solution with dilute hydrochloric acid or acetic acid to a pH of ~5-6 to precipitate the product.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Causality: The strong base (sodium ethoxide) deprotonates the thiourea, which then acts as a binucleophile. It attacks the β-carbon of the enone, followed by an intramolecular cyclization and elimination of dimethylamine and water to form the stable pyrimidine ring.[3] Acidification is necessary to protonate the thiolate and precipitate the final product.
Predicted Spectroscopic Signature
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The following are predicted data based on known spectral information for similar structures.[4][5]
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.5-13.5 (s, 1H, SH/NH), ~8.2-8.4 (d, 1H, pyrimidine-H), ~7.6-7.8 (d, 1H, thiophene-H), ~7.2-7.4 (d, 1H, thiophene-H), ~7.1-7.3 (d, 1H, pyrimidine-H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~175-180 (C=S), ~160-165 (C4-pyrimidine), ~150-155 (C6-pyrimidine), ~140-145 (C-Br thiophene), ~130-135 (CH-thiophene), ~125-130 (CH-thiophene), ~110-115 (CH-pyrimidine). |
| Mass Spec (EI) | Expected M⁺ at m/z 272 and M+2 at m/z 274 in ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. Fragmentation may involve loss of SH, Br, and cleavage of the heterocyclic rings.[6] |
| IR (KBr) | ~3100-3000 cm⁻¹ (Ar C-H), ~2600-2550 cm⁻¹ (S-H, weak), ~1600-1550 cm⁻¹ (C=C, C=N stretching), ~1200-1100 cm⁻¹ (C=S). |
Chemical Reactivity and Stability
The reactivity of 4-(5-bromo-2-thienyl)pyrimidine-2-thiol is governed by its key functional groups.
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The Thiol Group: The sulfur atom is a soft nucleophile and readily undergoes S-alkylation with alkyl halides to form thioethers.[3] It can also be oxidized to a disulfide bridge under mild oxidizing conditions, a reaction that is often reversible.[7]
-
The Bromothiophene Ring: The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Stille) allowing for further functionalization of the thiophene ring.
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The Pyrimidine Ring: The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, although the conditions required are typically harsh.
Diagram 3: Key Reactive Sites
Primary sites of chemical reactivity on the target molecule.
Potential Applications in Medicinal Chemistry
The thieno[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known for a wide spectrum of biological activities.[8][9] These derivatives are considered bioisosteres of purines and can interact with a variety of biological targets.
-
Anticancer Activity: Many thieno[2,3-d]pyrimidine derivatives have shown potent activity against various cancer cell lines, often by targeting kinases or microtubule dynamics.[10] The presence of a bromine atom can enhance binding affinity and modulate pharmacokinetic properties.
-
Antimicrobial and Antiviral Agents: The scaffold is present in numerous compounds with demonstrated antibacterial, antifungal, and antiviral properties.[11]
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Anti-inflammatory Effects: Several thienopyrimidine derivatives have been investigated as anti-inflammatory agents.[12]
The title compound, 4-(5-bromo-2-thienyl)pyrimidine-2-thiol, serves as an excellent starting point for building a library of derivatives for screening. The reactive thiol handle allows for easy modification, and the bromo-substituent provides a vector for diversification through cross-coupling chemistry.
Conclusion
4-(5-Bromo-2-thienyl)pyrimidine-2-thiol is a molecule of significant interest for chemical and pharmaceutical research. This guide provides a robust theoretical framework for its synthesis, characterization, and reactivity based on established chemical precedent. The convergence of the biologically active thienopyrimidine core with the synthetically versatile thiol and bromo functionalities makes this compound a promising platform for the development of novel therapeutics and functional materials. The presented hypothetical protocols and predictive data are intended to serve as a valuable resource for researchers embarking on the experimental investigation of this scaffold.
References
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Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5). [Link][8][9]
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Saeed, A., et al. (2025). Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. ResearchGate. [Link][4][5]
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Guo, Y., et al. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link][6]
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